(S)-4-(5-Fluoropyridin-2-yl)butan-2-amine
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Overview
Description
(S)-4-(5-Fluoropyridin-2-yl)butan-2-amine is a chiral amine compound that features a fluoropyridine moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Fluoropyridin-2-yl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and a suitable chiral amine precursor.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Automated Processes: Employing automated processes for precise control over reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(5-Fluoropyridin-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-4-(5-Fluoropyridin-2-yl)butan-2-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Industrial Applications: Employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(5-Fluoropyridin-2-yl)butan-2-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(3-Fluoropyridin-2-yl)butan-2-amine: A similar compound with a fluorine atom at a different position on the pyridine ring.
(S)-4-(5-Chloropyridin-2-yl)butan-2-amine: A compound with a chlorine atom instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom at the 5-position of the pyridine ring may confer unique properties such as increased metabolic stability and altered electronic effects.
Chirality: The (S)-configuration of the compound may result in specific interactions with biological targets, leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C9H13FN2 |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
(2S)-4-(5-fluoropyridin-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H13FN2/c1-7(11)2-4-9-5-3-8(10)6-12-9/h3,5-7H,2,4,11H2,1H3/t7-/m0/s1 |
InChI Key |
CCASMGNMZLVWRO-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CCC1=NC=C(C=C1)F)N |
Canonical SMILES |
CC(CCC1=NC=C(C=C1)F)N |
Origin of Product |
United States |
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